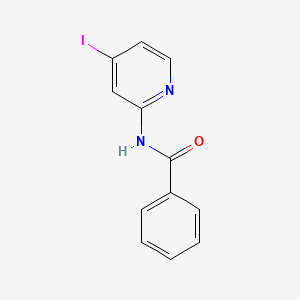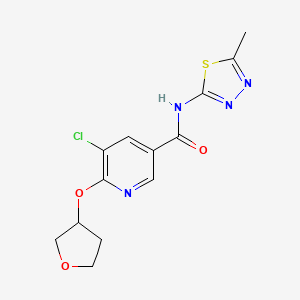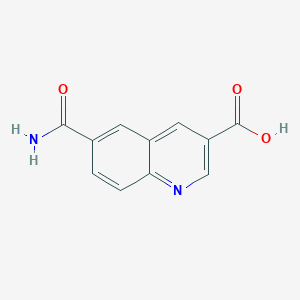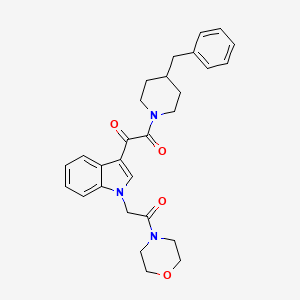![molecular formula C21H22ClN3O4S B2489414 Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-05-5](/img/structure/B2489414.png)
Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of substances known for their intricate synthesis processes and diverse chemical and physical properties. These compounds are typically synthesized through multi-step reactions involving the formation of key intermediates and the introduction of specific functional groups.
Synthesis Analysis
The synthesis of related compounds often involves reactions that introduce chlorophenyl, dimethylbutanamido, and thieno[3,4-d]pyridazine moieties. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through an unusual protocol involving crystal and molecular structure, Hirshfeld surface analysis highlights the complexity of synthesizing similar compounds (Achutha et al., 2017). This process may involve key reactions such as cyclization and condensation, indicating a potential pathway for synthesizing the target compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares a similar structural motif with the queried compound, was synthesized and characterized by NMR and mass spectral analysis. Its molecular structure was confirmed through single crystal X-ray diffraction studies, indicating intramolecular hydrogen bonds contributing to structural stability and π-π interactions (Achutha et al., 2017).
Antimicrobial Potential
- Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from a precursor related to the queried compound, exhibited significant antibacterial properties, suggesting potential pharmacological applications (Azab et al., 2013).
- Ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, structurally related to the queried compound, displayed properties that could be relevant in antimicrobial applications, as indicated by its synthesis and spectral analyses (Singh et al., 2013).
Potential for Derivative Synthesis
- The synthesis of various derivatives of pyrazolo[3,4-c]pyridazine, which include structural elements similar to the queried compound, was reported, underscoring the versatility of this chemical framework in producing diverse molecules (Zabska et al., 1998).
- Research on the synthesis of novel heterocyclic compounds, including thienoquinolines, from ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, a compound with similarities to the queried chemical, revealed potential for creating a wide range of new molecules with various applications (Awad et al., 1991).
Quantum Chemical Calculations
- Theoretical investigations, like those conducted on ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provide insights into the properties of similar compounds at the quantum level, which are crucial for understanding their potential applications (Singh et al., 2013).
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-5-29-20(28)17-14-11-30-18(23-15(26)10-21(2,3)4)16(14)19(27)25(24-17)13-8-6-12(22)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPWTXCEFBWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)(C)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)
![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)
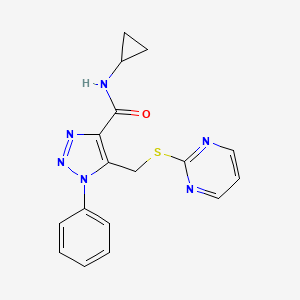
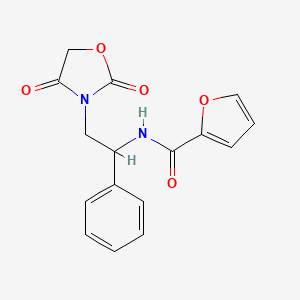
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)


